molecular formula C22H27N3O4S B2902705 N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-75-7

N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2902705
CAS RN: 851718-75-7
M. Wt: 429.54
InChI Key: AVRPJCBTPYODLD-UHFFFAOYSA-N
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Description

“N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The methoxyphenyl group attached to the pyrazole ring suggests that this compound may have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, methoxyphenyl group, and methanesulfonamide group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer properties. The pharmacophore hybridization approach, which combines multiple pharmacophoric elements into one molecule, suggests that this compound could act as a high-affinity ligand to potential anticancer targets . This approach is particularly valuable in overcoming multidrug resistance, a significant hurdle in cancer treatment.

Enzyme Inhibition

This compound may serve as an inhibitor for certain enzymes involved in cancer and inflammation. For instance, it could potentially inhibit mammalian 15-lipoxygenases (ALOX15), which are lipid peroxidizing enzymes with varying roles in cancer and inflammation models . The inhibition of such enzymes is a promising strategy for therapeutic intervention.

Molecular Hybridization

The compound represents a class of molecules that are products of molecular hybridization. This synthetic strategy is crucial for creating new molecules with enhanced therapeutic effects due to the combination of different pharmacophoric features .

Drug Design

As part of a group of small molecules containing substituted pyrazoline and 1,3,4-thiadiazole scaffolds, this compound is at the forefront of modern drug design, particularly for anticancer agents . Its structure allows for the design of drugs with specific desired properties.

Pharmacophore Modeling

The compound can be used in pharmacophore modeling to identify the key structural features necessary for biological activity. This is essential for the rational design of new drugs with optimized efficacy and reduced side effects .

In Vitro Screening

The compound’s anticancer activity has been evaluated through in vitro screening using the “60 lines screening” protocol from the National Cancer Institute’s Developmental Therapeutics Program (NCI DTP) . This kind of screening is vital for early-stage drug discovery.

Bioactive Lipid Research

Given its potential interaction with enzymes like ALOX15, the compound could be significant in the study of bioactive lipids, which play a role in various physiological and pathophysiological processes .

Synthetic Chemistry

The compound is also relevant in synthetic chemistry, where heterocycles containing nitrogen, such as those in this compound, are versatile and have a wide range of prospective medicinal applications .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve further pharmacological testing and clinical trials .

properties

IUPAC Name

N-[3-[2-(2,2-dimethylpropanoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-22(2,3)21(26)25-20(15-9-11-18(29-4)12-10-15)14-19(23-25)16-7-6-8-17(13-16)24-30(5,27)28/h6-13,20,24H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPJCBTPYODLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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